molecular formula C8H7F3 B1360241 3-Methylbenzotrifluoride CAS No. 401-79-6

3-Methylbenzotrifluoride

Cat. No. B1360241
CAS RN: 401-79-6
M. Wt: 160.14 g/mol
InChI Key: VJYXZJGDFJJDGF-UHFFFAOYSA-N
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Scientific Research Applications

Electrochemistry of Ionic Liquids

The electrochemistry of ionic liquids like 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate has been explored using techniques such as cyclic voltammetry and Osteryoung square wave voltammetry. These studies contribute to understanding the behavior of such compounds in electrochemical environments, potentially informing applications in energy storage and conversion technologies (Li Xiao & K. Johnson, 2003).

Gas Chromatography-Mass Spectrometry

Research involving the gas chromatography-mass spectrometry of lipopolysaccharide 3-hydroxy fatty acids has utilized derivatives like pentafluorobenzoyl and trimethylsilyl methyl ester. Such methods aid in the sensitive and precise analysis of lipopolysaccharides, which are critical in studying bacterial endotoxins and their effects (Z. Mielniczuk et al., 1992).

Functionalized Ionic Liquids

The study of functionalized ionic liquids like 1,3-Dimethyl-4-(diphenylphosphino)imidazolium Triflate demonstrates their potential in coordinating with various transition-metal centers. This property makes them useful in catalysis and material science, enabling the creation of novel metal-organic frameworks and catalysts (J. Ruiz et al., 2015).

Vibrational Spectroscopy and Molecular Structure Analysis

Vibrational spectroscopy studies, using techniques like FT-Raman and Fourier transform infrared spectra, have been applied to compounds like 3-aminobenzotrifluoride. These studies provide insights into the molecular and vibrational structure of such compounds, aiding in the development of materials with specific properties (N. Sundaraganesan et al., 2007).

Synthesis and Characterization of Complexes

Research on the synthesis and characterization of complexes, such as dicationic dihydrogen complexes of iridium, offers insights into the chemistry of metal-organic compounds. These studies are vital for developing advanced materials and catalysts in organic synthesis and industrial processes (M. Vogt, V. Pons, D. M. Heinekey, 2005).

Future Directions

The future directions of 3-Methylbenzotrifluoride are not explicitly mentioned in the search results. However, given its utility as a solvent in various chemical reactions, ongoing research and development in the field of organic synthesis could potentially lead to new applications and techniques involving this compound.


Please note that this information is based on the available resources and might not be fully exhaustive or up-to-date.


properties

IUPAC Name

1-methyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3/c1-6-3-2-4-7(5-6)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYXZJGDFJJDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193139
Record name Benzene, 1-methyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbenzotrifluoride

CAS RN

401-79-6
Record name 1-Methyl-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-methyl-3-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylbenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
D DeCosta, J Pincock - The Journal of Organic Chemistry, 2002 - ACS Publications
… Moreover, irradiation of 2,6-dideuterio-4-methylbenzotrifluoride 5-d 2 resulted in formation of 5,6-dideuterio-3-methylbenzotrifluoride 6-d 2 . These observations demonstrate that it is the …
Number of citations: 8 pubs.acs.org
DZ Rogers - The Journal of Organic Chemistry, 1986 - ACS Publications
… AtO C 90% nitric acid (500 g, 7.2 mol) was stirred as 3-methylbenzotrifluoride (160 g, 1.0 mol) was added at a rate such that the reaction temperature never exceeded 5 C. Upon …
Number of citations: 78 pubs.acs.org
S Chaffins, G Hinch, K DeKam… - Journal of applied …, 2012 - Wiley Online Library
The synthesis, formulation, and wafer level processing conditions of a heavily fluorinated hydrophobic photoresist was demonstrated. The synthesis is based on terminal epoxy …
Number of citations: 2 onlinelibrary.wiley.com
TE Nickson - The Journal of Organic Chemistry, 1986 - ACS Publications
The preparation of isomerically pure substituted aro-matic nitro compounds and anilines continues to be an important aspect of agricultural and pharmaceutical chemistry. 1 Since …
Number of citations: 34 pubs.acs.org
H Iwamoto, H Imiya, M Ohashi… - Journal of the American …, 2020 - ACS Publications
… The reaction with 3-methylbenzotrifluoride (2e) afforded 3ae in moderate yield (42%). Furthermore, a trifluoromethylarene with an expanded conjugation system, 1-(trifluoromethyl)…
Number of citations: 54 pubs.acs.org
DA Laviska - 2013 - search.proquest.com
… 142 Figure 2.26 Eyring plot for reductive elimination of 3-methylbenzotrifluoride from (PCP)… the reaction of (PCP)Ir with 3-methylbenzotrifluoride at -5 C to 25 C (seven figures 2.30ag) …
Number of citations: 1 search.proquest.com

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